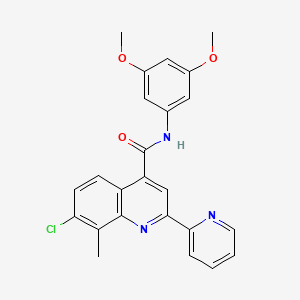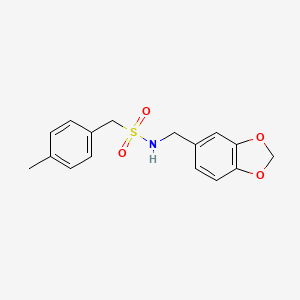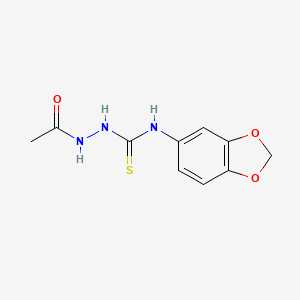![molecular formula C13H12N6 B4582318 N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4582318.png)
N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine
説明
Compounds containing the 1,2,4-triazole and pyrimidinamine moieties are of significant interest due to their diverse chemical and biological properties. These compounds are synthesized through various methods and have been analyzed for their molecular structure, physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, metal-free synthesis approaches, and intramolecular oxidative bond formation techniques. For example, a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized by a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one (Lahmidi et al., 2019). Additionally, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines was achieved through oxidative N-N bond formation (Zheng et al., 2014).
Molecular Structure Analysis
Crystal structure analysis and Density Functional Theory (DFT) studies are common for assessing the molecular structure of these compounds. X-ray diffraction (XRD) and spectroscopic techniques such as NMR and IR spectroscopy provide detailed insights into the geometrical parameters and molecular conformations (Castiñeiras et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of compounds containing 1,2,4-triazole and pyrimidinamine groups includes the formation of various derivatives through reactions with aldehydes, nucleophilic substitution, and cyclization reactions. These compounds exhibit a range of biological activities, including antimicrobial properties (Gomha et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are investigated using various analytical techniques. The crystal packing, lattice parameters, and birefringence are determined through XRD and DFT studies (Reshak et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are characterized through experimental and theoretical studies. Computational chemistry methods like DFT calculations are used to predict the reactivity and stability of these compounds (Mozafari et al., 2016).
科学的研究の応用
Synthetic Methods and Chemical Properties
This compound has been explored in the context of synthetic chemistry , where its derivatives serve as key intermediates for various chemical reactions and compound syntheses. For instance, in the study of solvent polarity effects on spin crossover in iron(II) complexes, derivatives of pyrimidine triazoles were used to examine how changes in solvent polarity influence the thermal and electronic properties of these complexes (Rodríguez-Jiménez et al., 2018). Furthermore, the synthesis of novel ligands for potential applications in coordination chemistry and luminescence studies has also utilized similar structures (Gusev et al., 2011).
Biological Activity
Research into the biological activity of compounds structurally related to N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine has highlighted their potential in various therapeutic areas. For example, derivatives have been evaluated for antimicrobial activities , revealing some compounds as promising alternatives to traditional antibiotics due to their mechanism of action on bacterial cell membranes (Fan et al., 2020). Additionally, studies on larvicidal activity against mosquito larvae have identified certain pyrimidine-linked morpholinophenyl derivatives exhibiting significant efficacy, suggesting their potential in controlling vector-borne diseases (Gorle et al., 2016).
Material Science Applications
In material science , research into novel polyimides containing pyridine and biphenyl units for applications requiring high transparency and thermal stability has made use of similar pyrimidine structures to enhance the desired properties of polymers (Guan et al., 2015). This demonstrates the compound's relevance in developing advanced materials with specific optical and thermal characteristics.
特性
IUPAC Name |
N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6/c1-9-3-5-10(6-4-9)11-16-13(19-18-11)17-12-14-7-2-8-15-12/h2-8H,1H3,(H2,14,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZTXFYEICKWGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![16-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]androstane-3,17-diol](/img/structure/B4582246.png)
![N-(4-fluorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4582256.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4582261.png)
![N-(2,3-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4582264.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4582276.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4582283.png)
![3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4582290.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4582298.png)
![N,N-diethyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4582302.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582335.png)